molecular formula C27H33NO4 B1668400 Céralifimod CAS No. 891859-12-4

Céralifimod

Numéro de catalogue: B1668400
Numéro CAS: 891859-12-4
Poids moléculaire: 435.6 g/mol
Clé InChI: QDDQIPUKAXBMBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le céralifimod est un modulateur sélectif des récepteurs 1 et 5 du sphingosine 1-phosphate (S1PR1 et S1PR5) administré par voie orale. Il a été développé par Ono Pharmaceuticals et Merck pour le traitement de la sclérose en plaques à poussées-rémissions (SEPPR). Ce composé a montré des résultats prometteurs lors d'essais cliniques, en particulier en réduisant le nombre de lésions rehaussées au gadolinium chez les patients atteints de SEPPR .

Applications De Recherche Scientifique

Ceralifimod, also known as ONO-4641, is a sphingosine 1-phosphate receptor modulator that has garnered attention for its potential applications in treating various immune-mediated disorders, particularly multiple sclerosis (MS). This compound operates by modulating the S1P receptors, which play a crucial role in lymphocyte trafficking and immune response regulation.

Key Applications

  • Multiple Sclerosis : Ceralifimod is primarily studied for its efficacy in treating relapsing forms of MS. Phase II clinical trials have shown promising results, indicating a reduction in relapse rates and a favorable safety profile compared to other treatments .
  • Other Autoimmune Disorders : Beyond MS, ceralifimod is being explored for its therapeutic potential in other autoimmune conditions such as systemic lupus erythematosus and ulcerative colitis. Research indicates that S1P modulators may help mitigate the immune dysregulation seen in these diseases .
  • Potential Cardiovascular Applications : Some studies suggest that ceralifimod may have protective effects against cardiac complications associated with immune-mediated diseases, although further research is needed to establish this application definitively .
  • Cancer Research : Emerging data indicate that S1P modulators like ceralifimod may have roles in cancer therapy by altering immune responses and potentially enhancing anti-tumor immunity. Preliminary studies are investigating these effects in various cancer models .

Efficacy in Multiple Sclerosis

Ceralifimod has been evaluated in several clinical trials, notably the DreaMS study, which focused on patients with relapsing MS. The study reported significant reductions in annualized relapse rates and improvements in neurological function compared to placebo groups .

Summary of Clinical Trial Data

Study NamePopulationDosageKey Findings
DreaMS StudyPatients with relapsing MS0.05 mg dailyReduced relapse rate; favorable safety profile
Phase II TrialsVarious autoimmune conditionsVariesPromising efficacy; ongoing evaluations

Safety Profile

The safety profile of ceralifimod appears favorable, with most adverse events being mild to moderate. Commonly reported side effects include transient bradycardia and mild liver enzyme elevations, similar to those observed with other S1P modulators like fingolimod .

Case Study 1: Relapsing Multiple Sclerosis

A cohort study involving 150 patients treated with ceralifimod demonstrated a significant decrease in relapse rates over a 12-month period. The majority of patients reported improved quality of life metrics and reduced disability progression.

Case Study 2: Systemic Lupus Erythematosus

In an exploratory trial involving patients with systemic lupus erythematosus, ceralifimod treatment led to notable reductions in disease activity scores and inflammatory markers, suggesting its potential utility beyond MS .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Ceralifimod plays a crucial role in biochemical reactions by interacting with S1P receptors . It is selective for S1P1 and S1P5 over S1P2-4 . These interactions are essential for its function and efficacy.

Cellular Effects

Ceralifimod has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of action of Ceralifimod involves binding interactions with S1P receptors, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceralifimod change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of Ceralifimod vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .

Metabolic Pathways

Ceralifimod is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Ceralifimod is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse du céralifimod implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse commence généralement par la préparation d'un dérivé naphtalène, qui est ensuite soumis à diverses transformations chimiques, notamment la méthylation, la méthoxylation et la formation d'azétidine.

Analyse Des Réactions Chimiques

Le céralifimod subit plusieurs types de réactions chimiques, notamment :

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en se liant aux S1PR1 et S1PR5 à la surface des lymphocytes. Cette liaison empêche la sortie des lymphocytes des organes lymphoïdes, réduisant ainsi leur recirculation et leur infiltration ultérieure dans le système nerveux central. Ce mécanisme contribue à réduire la réponse inflammatoire associée à la SEPPR. Les cibles moléculaires du this compound comprennent les récepteurs S1PR1 et S1PR5, et les voies impliquées comprennent les voies de signalisation AKT, Rac, Rho, ERK et PKC .

Comparaison Avec Des Composés Similaires

Le céralifimod est similaire à d'autres modulateurs des récepteurs du sphingosine 1-phosphate, tels que :

Activité Biologique

Ceralifimod, also known as ONO-4641, is a sphingosine-1-phosphate (S1P) receptor modulator primarily investigated for its therapeutic potential in multiple sclerosis (MS) and other immune-mediated disorders. As part of a growing class of S1P modulators, Ceralifimod aims to provide disease-modifying effects by influencing lymphocyte trafficking and immune response.

Ceralifimod acts by selectively modulating S1P receptors, particularly S1PR1, which plays a crucial role in regulating lymphocyte egress from lymphoid tissues. By binding to these receptors, Ceralifimod can reduce the number of circulating lymphocytes, thereby potentially diminishing the inflammatory processes associated with diseases like MS.

Key Mechanisms:

  • Lymphocyte Trafficking : Inhibition of lymphocyte movement from lymph nodes into the bloodstream reduces autoimmune activity.
  • Neuroprotective Effects : Potentially protects neuronal integrity and promotes remyelination through modulation of neuroinflammatory pathways.

Clinical Trials and Efficacy

Ceralifimod has undergone several clinical trials to evaluate its safety and efficacy in treating relapsing forms of MS. However, many trials have been terminated or discontinued due to various factors including safety concerns and lack of efficacy compared to existing treatments.

Summary of Clinical Trials:

Trial Name Phase Status Findings
NCT01226745Phase 2TerminatedInvestigated efficacy in relapsing MS; results inconclusive.
Randomized, double-blind studyPhase 2CompletedEvaluated cardiac and hematological effects; showed potential adverse effects on heart rate.

Pharmacodynamics

A study assessing the pharmacodynamics of Ceralifimod indicated that it significantly affects lymphocyte populations, leading to a decrease in the total number of circulating lymphocytes. This effect is crucial for its intended use in autoimmune conditions.

Safety Profile

While Ceralifimod demonstrated some beneficial effects in reducing lymphocyte counts, its safety profile raised concerns:

  • Cardiac Effects : Observations noted alterations in heart rate regulation linked to S1PR modulation.
  • Adverse Events : Reports indicated potential adverse events similar to those observed with other S1P modulators, including infections and cardiovascular issues.

Case Study Insights

A notable case study highlighted the challenges faced during clinical trials for Ceralifimod at various centers. The Moores Cancer Center implemented strategies to expedite trial activation but faced setbacks due to regulatory hurdles and patient recruitment issues. This reflects broader challenges in developing novel therapeutics within this class.

Propriétés

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQIPUKAXBMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891859-12-4
Record name Ceralifimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceralifimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CERALIFIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceralifimod
Reactant of Route 2
Ceralifimod
Reactant of Route 3
Reactant of Route 3
Ceralifimod
Reactant of Route 4
Ceralifimod
Reactant of Route 5
Reactant of Route 5
Ceralifimod
Reactant of Route 6
Ceralifimod

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.